N-methyl-N-[2-(oxolan-2-yl)ethyl]-2H-triazole-4-carboxamide
Description
N-methyl-N-[2-(oxolan-2-yl)ethyl]-2H-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
N-methyl-N-[2-(oxolan-2-yl)ethyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14(5-4-8-3-2-6-16-8)10(15)9-7-11-13-12-9/h7-8H,2-6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDDGENKWPQLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCO1)C(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[2-(oxolan-2-yl)ethyl]-2H-triazole-4-carboxamide typically involves the reaction of an appropriate oxolane derivative with a triazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process may include steps such as protection and deprotection of functional groups, purification by recrystallization or chromatography, and final product isolation through distillation or precipitation.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[2-(oxolan-2-yl)ethyl]-2H-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxolane ring or the triazole moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[2-(oxolan-2-yl)ethyl]-2H-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(oxolan-2-yl)ethyl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by interfering with their normal function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-methyl-1-(oxolan-2-yl)methanamine
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Comparison: N-methyl-N-[2-(oxolan-2-yl)ethyl]-2H-triazole-4-carboxamide is unique due to its specific triazole and oxolane moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various research and industrial applications.
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